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Compound of Interest

Compound Name: Rubidium sulfate

Cat. No.: B1206643 Get Quote

An In-depth Technical Guide to the Crystal Structure and Properties of Rubidium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and

physicochemical properties of rubidium sulfate (Rb₂SO₄). Detailed methodologies for its

synthesis and characterization are presented, drawing from established experimental

protocols. All quantitative data is summarized in clearly structured tables for easy comparison

and reference.

Crystal Structure
Rubidium sulfate crystallizes in the orthorhombic system, belonging to the space group Pnma.

This structure is characterized by three unequal crystallographic axes at right angles to each

other.

Crystallographic Data
The lattice parameters and other key crystallographic data for rubidium sulfate are

summarized in the table below.
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Parameter Value Citation

Crystal System Orthorhombic

Space Group Pnma

Lattice Parameter, a 7.82079(10) Å

Lattice Parameter, b 5.97778(7) Å

Lattice Parameter, c 10.44040(13) Å

Physicochemical Properties
Rubidium sulfate is a white, crystalline solid that is highly soluble in water. Its physical, optical,

and thermal properties are detailed below.

Physical Properties
Property Value Citation

Molar Mass 266.99 g/mol [1]

Density 3.613 g/cm³

Melting Point 1074 °C [1]

Boiling Point 1700 °C [1]

Solubility in Water
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Temperature (°C) Solubility ( g/100 g H₂O) Citation

0 36.4 [1]

10 42.6 [1]

20 48.2 [1]

30 53.5 [1]

40 58.5 [1]

50 63.1 [1]

60 67.4 [1]

80 75.0 [1]

100 81.8 [1]

Optical Properties
Rubidium sulfate crystals are optically biaxial at room temperature.[2]

Property Value Citation

Refractive Index (n_D) 1.513

Optical Character Biaxial [2]

Angle between Optical Axes

(2V)
41.5° at room temperature [2]

Optical Isotropic Point 85 K [2]

Thermal Properties
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Property Value Citation

Molar Heat Capacity (C_p) at

298.15 K
134 J/(mol·K) [1]

Molar Enthalpy of Fusion

(Δ_fus_H)
38.4 kJ/mol [1]

Phase Transition Temperature
~922 K (from orthorhombic to

hexagonal)

Thermal Expansion Coefficient

(α)

α_a at +25 °C 65.4(3) × 10⁻⁶ °C⁻¹ [3]

α_b at +25 °C 59.7(2) × 10⁻⁶ °C⁻¹ [3]

α_c at +25 °C 58.6(2) × 10⁻⁶ °C⁻¹ [3]

α_a at -170 °C -10.3(3) × 10⁻⁶ °C⁻¹ [3]

α_b at -170 °C -8.6(2) × 10⁻⁶ °C⁻¹ [3]

α_c at -170 °C -9.7(2) × 10⁻⁶ °C⁻¹ [3]

Experimental Protocols
Synthesis of Rubidium Sulfate Single Crystals by Slow
Evaporation
This method is suitable for producing high-quality single crystals for structural analysis.

Preparation of Saturated Solution: Prepare a saturated solution of rubidium sulfate (99.8%

purity or higher) in deionized water at a slightly elevated temperature (e.g., 50 °C) to ensure

complete dissolution.[4]

Filtration: Filter the hot, saturated solution through a pre-warmed funnel with Whatman filter

paper to remove any insoluble impurities.
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Crystallization: Transfer the filtered solution to a clean, wide-mouthed beaker or crystallizing

dish. Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for

slow evaporation of the solvent.[5][6]

Incubation: Place the container in a location with a stable temperature and minimal vibrations

to promote the growth of large, well-formed crystals.

Harvesting: After a period of several days to weeks, single crystals of suitable size for

analysis will have formed. Carefully harvest the crystals from the solution and dry them on a

filter paper.[4]

Characterization by Single-Crystal X-ray Diffraction
(XRD)
This protocol outlines the general steps for determining the crystal structure of a synthesized

rubidium sulfate crystal.

Crystal Selection and Mounting: Under a polarizing microscope, select a single, well-formed

crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm.[7]

[8] Mount the selected crystal on a goniometer head using a suitable adhesive or a cryoloop.

[9]

Data Collection: Mount the goniometer head on the diffractometer. The instrument is typically

equipped with a MoKα (λ = 0.71073 Å) or CuKα radiation source.[4] A series of diffraction

images are collected as the crystal is rotated through a range of angles.

Unit Cell Determination: The positions of the diffraction spots are used to determine the unit

cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[7]

Data Integration and Reduction: The intensities of the diffraction spots are integrated, and

corrections are applied for factors such as polarization and absorption.

Structure Solution and Refinement: The phase problem is solved using direct methods or

Patterson methods to generate an initial electron density map. The atomic positions and

displacement parameters are then refined to achieve the best fit between the observed and

calculated structure factors.[7]
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Thermal Analysis by Differential Scanning Calorimetry
(DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis provides information on phase transitions, thermal stability, and

decomposition of the material.

Sample Preparation: Accurately weigh a small amount of the powdered rubidium sulfate
crystal (typically 5-10 mg) into an appropriate crucible (e.g., alumina or platinum).

Instrument Setup: Place the sample crucible and an empty reference crucible into the

DSC/TGA instrument.

Experimental Conditions:

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired

temperature range (e.g., room temperature to 1200 °C).[10]

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, at a constant flow rate

(e.g., 50 mL/min) to prevent oxidative reactions.

Data Analysis:

DSC: The DSC curve reveals endothermic and exothermic events. The peak onset

temperature of an endotherm can indicate a phase transition or melting, and the area

under the peak is proportional to the enthalpy change of the process.

TGA: The TGA curve shows the change in mass as a function of temperature. A mass loss

indicates decomposition or dehydration.
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Caption: Experimental workflow for the synthesis and characterization of rubidium sulfate.

Caption: Orthorhombic unit cell of rubidium sulfate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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